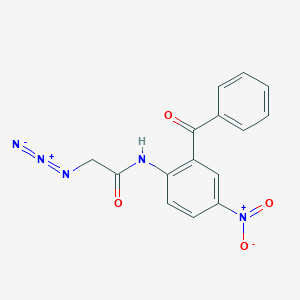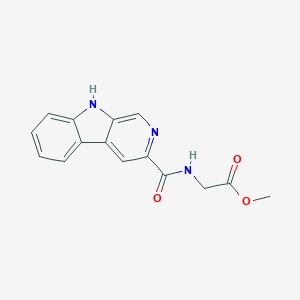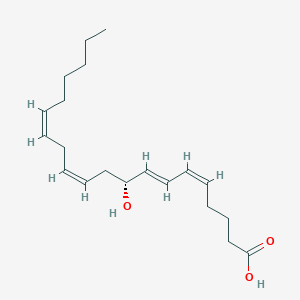
5-Hydroxyindomethacin
Vue d'ensemble
Description
5-Hydroxyindomethacin is a metabolite of indomethacin . Indomethacin is a nonsteroidal anti-inflammatory drug (NSAID) used to treat moderate to severe osteoarthritis, rheumatoid arthritis, gouty arthritis, or ankylosing spondylitis .
Synthesis Analysis
The synthesis of indomethacin, the parent compound of 5-Hydroxyindomethacin, involves several steps. The core structure of the drug is an indole ring. The most important step in the synthesis is the formation of this aromatic heterocycle. There are many Name reactions devoted to indole synthesis, but one of the oldest, and simplest is the Fischer indole synthesis .Molecular Structure Analysis
The molecular formula of 5-Hydroxyindomethacin is C18H14ClNO4 . It has a molecular weight of 343.76 . The structure is achiral, with no defined stereocenters or E/Z centers .Chemical Reactions Analysis
Indomethacin is converted into 5-Hydroxyindomethacin in rabbit hepatic microsomes . The exact chemical reactions involved in this process are not detailed in the available resources.Physical And Chemical Properties Analysis
The molecular weight of 5-Hydroxyindomethacin is 343.76 . It has a molecular formula of C18H14ClNO4 . The structure is achiral, with no defined stereocenters or E/Z centers .Applications De Recherche Scientifique
Analytical Chemistry
5-Hydroxyindomethacin: is used as an analytical standard in chromatography, aiding in the identification and quantification of substances within a sample .
Pharmaceutical Research
In pharmaceutical research, 5-Hydroxyindomethacin serves as a metabolite of indomethacin, a nonsteroidal anti-inflammatory drug (NSAID). It is essential for studying the drug’s metabolism and understanding its pharmacokinetics and pharmacodynamics .
Clinical Therapeutics
The compound is investigated for its potential therapeutic effects. As a metabolite of indomethacin, 5-Hydroxyindomethacin may retain some of the parent drug’s properties, such as analgesic, antipyretic, and anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions .
Drug Development
5-Hydroxyindomethacin: is explored for its role in the development of new medicinal compounds. Its structure serves as a backbone for synthesizing novel derivatives with potential improved efficacy and reduced side effects .
Biochemical Studies
This compound is utilized in biochemical studies to investigate the mechanism of action of NSAIDs. By examining how 5-Hydroxyindomethacin interacts with biological systems, researchers can gain insights into the inhibition of enzymes like cyclooxygenase (COX), which is crucial for prostaglandin synthesis .
Toxicology
5-Hydroxyindomethacin: is significant in toxicological assessments, where it’s used to evaluate the safety profile of indomethacin. Its presence and levels in biological samples can indicate the potential toxicity and appropriate dosing of the parent drug .
Chemical Synthesis
The compound’s structure is advantageous in organic synthesis, providing a framework for creating complex molecules. Its reactive hydroxyl group allows for various chemical modifications, leading to the production of fine chemicals and industrial monomers .
Material Science
While not directly related to 5-Hydroxyindomethacin , the study of indole derivatives in material science is noteworthy. Such compounds are examined for their optoelectronic properties and potential applications in creating new materials with unique electronic characteristics .
Mécanisme D'action
Target of Action
5-Hydroxyindomethacin, a metabolite of Indomethacin , primarily targets the enzyme Cyclooxygenase (COX) . COX is the main enzyme responsible for catalyzing the rate-limiting step in prostaglandin and thromboxane biosynthesis via the arachidonic acid (AA) pathway .
Mode of Action
The mode of action of 5-Hydroxyindomethacin is thought to be similar to that of its parent compound, Indomethacin. It is believed to work through potent and nonselective inhibition of the COX enzymes . This inhibition results in decreased formation of prostaglandin precursors , which are endogenous signaling molecules known to cause symptoms such as fever, pain, stiffness, and swelling from inflammation .
Biochemical Pathways
5-Hydroxyindomethacin affects the Arachidonic Acid (AA) pathway by inhibiting the COX enzymes . This inhibition disrupts the synthesis of prostaglandins and thromboxanes, which are key components of the AA pathway. These components play crucial roles in various physiological processes, including inflammation, pain sensation, and fever generation .
Pharmacokinetics
The pharmacokinetics of 5-Hydroxyindomethacin is likely to be similar to that of Indomethacin. Following oral administration, the absorption of Indomethacin is rapid and complete, but with significant inter- and intraindividual variations . In plasma, at least 90% of Indomethacin is bound to albumin at therapeutic concentrations . It is metabolized to form various metabolites, including 5-Hydroxyindomethacin . About 60% of an oral dose is excreted in the urine predominantly in glucuronidated form, while about 40% is excreted in the feces after biliary secretion .
Result of Action
The result of the action of 5-Hydroxyindomethacin is the suppression of inflammation, providing relief from pain, reducing fever, swelling, and tenderness . This effectiveness has been demonstrated by a reduction in the extent of joint swelling and the average number of joints involved in the disease process .
Action Environment
The action of 5-Hydroxyindomethacin can be influenced by various environmental factors. For instance, the presence of certain gut bacteria can lead to the production of 5-Hydroxyindomethacin from Indomethacin . Additionally, factors such as pH, temperature, and the presence of other drugs can potentially affect the stability, efficacy, and action of 5-Hydroxyindomethacin.
Safety and Hazards
Propriétés
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-10-14(9-17(22)23)15-8-13(21)6-7-16(15)20(10)18(24)11-2-4-12(19)5-3-11/h2-8,21H,9H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLNWQPYFBIALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179746 | |
| Record name | 5-Hydroxyindomethacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxyindomethacin | |
CAS RN |
2504-32-7 | |
| Record name | 1-(4-Chlorobenzoyl)-5-hydroxy-2-methyl-1H-indole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2504-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxyindomethacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxyindomethacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXYINDOMETHACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K89VS3UAD8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(7S,9S)-9-acetyl-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B26983.png)







![Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI)](/img/structure/B27007.png)
